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Compound of Interest

Compound Name: VDM11

Cat. No.: B8193274 Get Quote

A comprehensive analysis of the in vivo performance of the endocannabinoid transport inhibitor

VDM11 in comparison to selective inhibitors of the primary endocannabinoid degrading

enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

The endocannabinoid system (ECS) presents a rich field of targets for therapeutic intervention

in a host of physiological and pathological processes. Modulation of this system, primarily

through the enhancement of endogenous cannabinoid signaling, has shown promise in

preclinical models of pain, anxiety, neuroinflammation, and addiction. This guide provides a

comparative overview of the in vivo efficacy of VDM11, a prominent endocannabinoid transport

inhibitor, alongside two major classes of metabolic enzyme inhibitors: FAAH inhibitors

(represented by URB597) and MAGL inhibitors (represented by JZL184). By examining their

performance across various animal models and outlining the experimental methodologies, this

document aims to equip researchers, scientists, and drug development professionals with the

necessary data to make informed decisions in the pursuit of novel ECS-targeted therapeutics.

Comparative In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies, offering a side-

by-side comparison of VDM11, URB597, and JZL184 across different therapeutic areas.

Analgesia: Neuropathic and Inflammatory Pain Models
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Compoun

d

Animal

Model
Pain Type

Dose

Range

Route of

Administra

tion

Key

Findings
Reference

VDM11 Rat
Capsaicin-

induced

100 µg

(i.pl.)
Intraplantar

Suppresse

d

nocifensive

behavior,

thermal

hyperalgesi

a, and

mechanical

allodynia.

[1]

URB597 Rat
Capsaicin-

induced
75 µg (i.pl.) Intraplantar

Suppresse

d

mechanical

allodynia

but not

thermal

hyperalgesi

a or

nocifensive

behavior.

[1]

JZL184 Rat
Capsaicin-

induced
N/A Intraplantar

Suppresse

d

nocifensive

behavior

and

thermal

hyperalgesi

a.

[1]

VDM11 Mouse Cisplatin-

induced

neuropathy

N/A N/A Data not

available in

the

provided
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search

results.

URB597 Mouse

Cisplatin-

induced

neuropathy

0.1 or 1

mg/kg

Intraperiton

eal (i.p.)

Reversed

mechanical

and cold

allodynia.

[2]

JZL184 Mouse

Cisplatin-

induced

neuropathy

1, 3 or 8

mg/kg

Intraperiton

eal (i.p.)

Reversed

mechanical

and cold

allodynia.

[2]

Anxiolytic-like Effects
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Compoun

d

Animal

Model
Test

Dose

Range

Route of

Administra

tion

Key

Findings
Reference

VDM11 Rat
Elevated

Plus Maze
N/A N/A

Data not

available in

the

provided

search

results.

URB597 Mouse
Light-Dark

Box
N/A N/A

Prevented

restraint

stress-

induced

anxiety.

[3]

JZL184 Rat
Elevated

Plus Maze
1-8 mg/kg

Intraperiton

eal (i.p.)

Produced

anxiolytic

effects

under high

environme

ntal

aversivene

ss.

[4]

JZL184 Mouse
Light-Dark

Box
N/A N/A

Prevented

restraint

stress-

induced

anxiety;

effects

were more

robust than

PF-3845

(another

FAAH

inhibitor).

[3]
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Neuroprotection and Anti-inflammatory Effects

Compoun

d

Animal

Model

Model of

Neuroinfla

mmation/I

njury

Dose

Range

Route of

Administra

tion

Key

Findings
Reference

VDM11 Rat

Ouabain-

induced

excitotoxici

ty

10 mg/kg N/A

Did not

reduce

neuronal

swelling or

infarct

volume.

[5]

URB597 Rat

Kainate-

induced

excitotoxici

ty

N/A N/A

Attenuated

the

damaging

effects of

KA-

induced

neuronal

activity.

[6]

JZL184 Mouse

Lipopolysa

ccharide

(LPS)-

induced

neuroinfla

mmation

N/A N/A

Ameliorate

s LPS-

induced

inflammatio

n by

reducing

pro-

inflammato

ry cytokine

production.

Addiction Models
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Compoun

d

Animal

Model

Addiction

Model

Dose

Range

Route of

Administra

tion

Key

Findings
Reference

VDM11 Rat

Nicotine

self-

administrati

on and

reinstatem

ent

1, 3, and

10 mg/kg
N/A

Attenuated

reinstatem

ent of

nicotine-

seeking

behavior

but did not

affect

nicotine

self-

administrati

on.

[6]

URB597 Rat

Nicotine

self-

administrati

on

N/A N/A

Did not

alter

nicotine

self-

administrati

on

behavior

under a

progressiv

e-ratio

schedule.

[6]

Signaling Pathways and Mechanisms of Action
The differential in vivo effects of VDM11, FAAH inhibitors, and MAGL inhibitors stem from their

distinct mechanisms of action, which ultimately lead to the differential enhancement of

anandamide (AEA) and 2-arachidonoylglycerol (2-AG) signaling.
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Presynaptic Neuron
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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